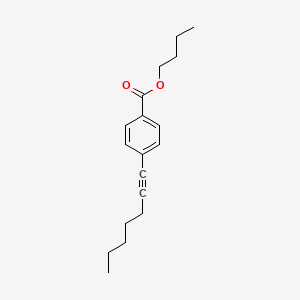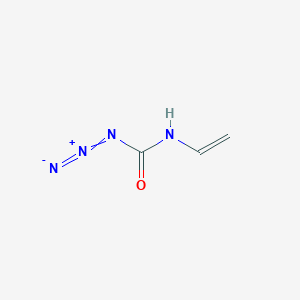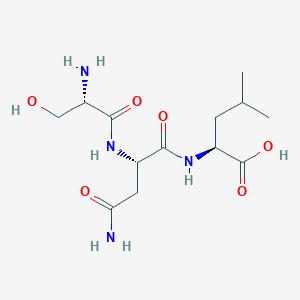![molecular formula C31H39N3O B14226317 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-39-3](/img/structure/B14226317.png)
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Ethenyl Group: The quinoline derivative is then reacted with a suitable ethenylating agent under basic conditions to introduce the ethenyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The quinoline-ethenyl derivative is coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Aliphatic Chain:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.
Piperazine Derivatives: Compounds like piperazine and its alkylated derivatives have similar structural features and pharmacological properties.
Uniqueness: 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to the combination of the quinoline, piperazine, and long aliphatic chain, which imparts distinct physicochemical properties and biological activities.
Eigenschaften
CAS-Nummer |
823216-39-3 |
|---|---|
Molekularformel |
C31H39N3O |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C31H39N3O/c1-2-3-4-5-6-7-8-13-31(35)34-24-22-33(23-25-34)28-18-15-26(16-19-28)14-17-27-20-21-32-30-12-10-9-11-29(27)30/h9-12,14-21H,2-8,13,22-25H2,1H3 |
InChI-Schlüssel |
DUHXAUPFJVAJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



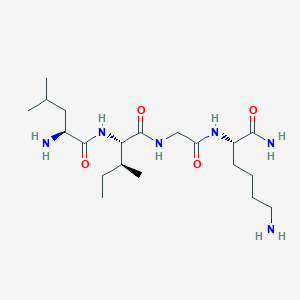

![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)
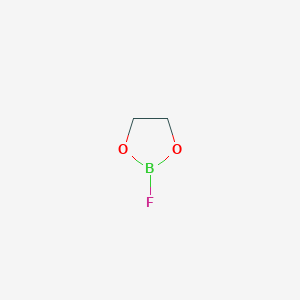

![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
